
4-Ethoxypyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxypyridine-3-boronic acid pinacol ester (4-EPBP) is a novel molecule that has recently been identified as a potential catalyst for a variety of chemical reactions. The molecule was first synthesized in 2018 and has since been studied for its potential applications in both scientific research and laboratory experiments. 4-EPBP is an organoboron compound and is composed of a pyridine ring, a boronic acid, and an ester group. It is a highly reactive molecule that can be used to catalyze a variety of organic transformations.
Aplicaciones Científicas De Investigación
4-Ethoxypyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to catalyze the formation of carbon-carbon bonds, which can be used to synthesize complex organic molecules. This compound has also been used to catalyze the formation of heterocyclic rings, which can be used to synthesize drugs and other biologically active molecules. Additionally, the molecule has been used to catalyze the formation of polymers, which can be used to create materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxypyridine-3-boronic acid pinacol ester is not yet fully understood. However, it is thought that the boronic acid group of the molecule acts as a Lewis acid, which facilitates the formation of new carbon-carbon bonds. Additionally, the pyridine ring of this compound is believed to act as a nucleophile, which helps to stabilize the newly formed bonds.
Biochemical and Physiological Effects
At present, there is limited information available regarding the biochemical and physiological effects of this compound. However, it is thought that the molecule may have some beneficial effects on the human body, as it has been found to be non-toxic and non-irritating. Additionally, this compound has been found to be an effective catalyst for a variety of chemical reactions, which could potentially lead to the development of new drugs and other therapeutic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-Ethoxypyridine-3-boronic acid pinacol ester is its high reactivity, which makes it an ideal catalyst for a variety of organic transformations. Additionally, the molecule is relatively non-toxic and non-irritating, which makes it safe to use in laboratory experiments. However, this compound is relatively expensive and can be difficult to synthesize, which can limit its use in some laboratory experiments.
Direcciones Futuras
There are numerous potential future directions for the use of 4-Ethoxypyridine-3-boronic acid pinacol ester. One potential application is in the development of drugs and other therapeutic compounds. Additionally, this compound could be used to catalyze the formation of polymers, which could lead to the development of new materials with unique properties. Furthermore, the molecule could be used to catalyze the formation of heterocyclic rings, which could lead to the synthesis of complex organic molecules. Finally, this compound could be used to catalyze the formation of carbon-carbon bonds, which could be used to synthesize a wide variety of organic molecules.
Métodos De Síntesis
4-Ethoxypyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethoxypyridine with a boronic acid in the presence of a pinacol ester. This reaction produces a boronate ester, which can then be hydrolyzed to form the desired molecule. The reaction can be carried out either in aqueous or non-aqueous media and is typically performed at room temperature.
Propiedades
IUPAC Name |
4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-6-16-11-7-8-15-9-10(11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRSMFNPDQUTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)
![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)
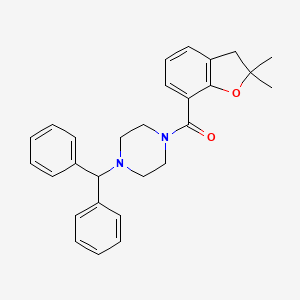

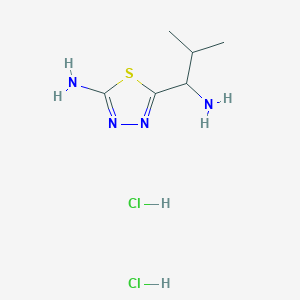

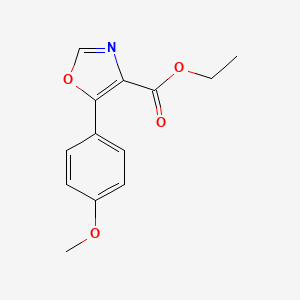
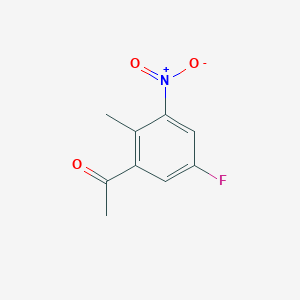
![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)

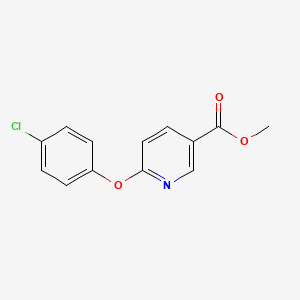
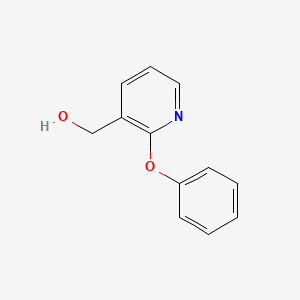
![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)